N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an indole ring, a benzamide group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps. One common method involves the reaction between tryptamine and a nitroaniline derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide
- N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide
Uniqueness
N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole ring and nitroaniline moiety make it a versatile compound for various applications, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-24(27-19-10-12-20(13-11-19)29(32)33)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDUUILFFCVPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.